molecular formula C19H21NO2 B8304977 5-(Benzyloxy)-6-butoxy-1H-indole

5-(Benzyloxy)-6-butoxy-1H-indole

Cat. No. B8304977
M. Wt: 295.4 g/mol
InChI Key: CVWQZYXKRPUCBO-UHFFFAOYSA-N
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Patent
US04822375

Procedure details

8.6 g of activated iron are added at 60° C. to a solution of 28 ml of absolute ethanol and 14 ml of acetic acid. The mixture is kept for 15 minutes at 80° C. and 5-benzyloxy-4-butoxy-2,β-dinitrostyrene (1.6 g; 0.0043 mole) is added. The mixture is left at 80° C. for 1 hour, and the ferric sludge is filtered off and rinsed with 40 ml of ethanol and 40 ml of acetic acid. The filtrate is diluted with 100 ml of ice-cold water. After extraction of the solution with methylene chloride and drying of the organic phase over sodium sulphate, the organic phase is concentrated and chromatographed on silica 60 (eluent: toluene/CH2Cl2, 50:50). 0.5 g (40% yield) of the expected derivative is obtained.
Name
5-benzyloxy-4-butoxy-2,β-dinitrostyrene
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step Two
Name
Quantity
8.6 g
Type
catalyst
Reaction Step Two
Quantity
14 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)C.[CH2:4]([O:11][C:12]1[C:13]([O:26][CH2:27][CH2:28][CH2:29][CH3:30])=[CH:14][C:15]([N+:23]([O-])=O)=[C:16]([CH:22]=1)[CH:17]=[CH:18][N+]([O-])=O)[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1>[Fe].C(O)(=O)C>[CH2:4]([O:11][C:12]1[CH:22]=[C:16]2[C:15](=[CH:14][C:13]=1[O:26][CH2:27][CH2:28][CH2:29][CH3:30])[NH:23][CH:18]=[CH:17]2)[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1

Inputs

Step One
Name
5-benzyloxy-4-butoxy-2,β-dinitrostyrene
Quantity
1.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C(=CC(=C(C=C[N+](=O)[O-])C1)[N+](=O)[O-])OCCCC
Step Two
Name
Quantity
28 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
8.6 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
14 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The mixture is left at 80° C. for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the ferric sludge is filtered off
WASH
Type
WASH
Details
rinsed with 40 ml of ethanol and 40 ml of acetic acid
ADDITION
Type
ADDITION
Details
The filtrate is diluted with 100 ml of ice-cold water
EXTRACTION
Type
EXTRACTION
Details
After extraction of the solution with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying of the organic phase over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
the organic phase is concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed on silica 60 (eluent: toluene/CH2Cl2, 50:50)
CUSTOM
Type
CUSTOM
Details
0.5 g (40% yield) of the expected derivative is obtained

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C(C1=CC=CC=C1)OC=1C=C2C=CNC2=CC1OCCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.